molecular formula C19H19ClN4O B4058531 N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4058531
M. Wt: 354.8 g/mol
InChI Key: NOJQSVWCJRNFEK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1247389 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Electronic Analysis

Research has explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to the chemical . These studies involve detailed simulations of geometric parameters, electronic properties, and spectroscopic behavior, providing insights into their potential applications in material science and electronic devices. Such analyses are crucial for understanding the fundamental properties that could guide their use in advanced technological applications (Beytur & Avinca, 2021).

Antimicrobial Potential

Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives. These compounds have been tested against a range of Gram-positive and Gram-negative bacterial strains as well as fungal strains, showing moderate to good activities. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Jadhav et al., 2017).

Synthesis Methods

Innovative synthesis methods have been developed for triazole derivatives, including solventless, metal-free catalysis. These methods offer greener, more efficient pathways for creating these compounds, potentially lowering the environmental impact of their production. Such advancements are critical for sustainable chemistry practices (Bonacorso et al., 2015).

Chemical Properties and Interactions

Research has delved into the conformational analysis and theoretical investigations of triazole derivatives, focusing on their structural aspects, intermolecular interactions, and chemical reactivity. These studies provide a foundation for understanding how these compounds interact with biological targets, which is essential for drug design and development (Kumar et al., 2021).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-14-7-3-4-8-15(14)12-24-13-18(21-22-24)19(25)23(2)11-16-9-5-6-10-17(16)20/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJQSVWCJRNFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
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N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-(2-chlorobenzyl)-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.